molecular formula C8H14O6 B14009396 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol CAS No. 50256-48-9

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol

Cat. No.: B14009396
CAS No.: 50256-48-9
M. Wt: 206.19 g/mol
InChI Key: SCPZHNFZLGNUMI-UHFFFAOYSA-N
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Description

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is a chemical compound with the molecular formula C8H14O6 and a molecular weight of 206.193 g/mol It is characterized by its unique bicyclic structure, which includes three oxygen atoms and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted diol with a suitable oxidizing agent to form the trioxabicyclo structure. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like trifluoroacetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol
  • Trans-decalin
  • Trans-octalin

Uniqueness

4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol is unique due to its specific bicyclic structure and the presence of three oxygen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

50256-48-9

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

6-methoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C8H14O6/c1-11-8-6(10)5(9)7-4(14-8)2-12-3-13-7/h4-10H,2-3H2,1H3

InChI Key

SCPZHNFZLGNUMI-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(C2C(O1)COCO2)O)O

Origin of Product

United States

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